6-({5-[(E)-(Hydrazinylmethylidene)amino]pentanoyl}amino)hexanoic acid

Medicinal Chemistry Physicochemical Profiling ADME

6-({5-[(E)-(Hydrazinylmethylidene)amino]pentanoyl}amino)hexanoic acid is a synthetic hydrazone-linked dicarboxylic acid monoamide with the molecular formula C12H24N4O4 and an exact mass of 272.1848 Da. It belongs to the class of acylhydrazone derivatives of amino acids and is structurally characterized by a central pentanoyl linker connecting a hydrazinylmethylidene group to a 6-aminohexanoic acid moiety.

Molecular Formula C12H24N4O3
Molecular Weight 272.34 g/mol
CAS No. 150044-69-2
Cat. No. B12559925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-({5-[(E)-(Hydrazinylmethylidene)amino]pentanoyl}amino)hexanoic acid
CAS150044-69-2
Molecular FormulaC12H24N4O3
Molecular Weight272.34 g/mol
Structural Identifiers
SMILESC(CCC(=O)O)CCNC(=O)CCCCN=CNN
InChIInChI=1S/C12H24N4O3/c13-16-10-14-8-5-3-6-11(17)15-9-4-1-2-7-12(18)19/h10H,1-9,13H2,(H,14,16)(H,15,17)(H,18,19)
InChIKeyXBCIFQIUKYIIJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-({5-[(E)-(Hydrazinylmethylidene)amino]pentanoyl}amino)hexanoic acid (CAS 150044-69-2): Baseline Overview for Scientific Procurement


6-({5-[(E)-(Hydrazinylmethylidene)amino]pentanoyl}amino)hexanoic acid is a synthetic hydrazone-linked dicarboxylic acid monoamide with the molecular formula C12H24N4O4 and an exact mass of 272.1848 Da . It belongs to the class of acylhydrazone derivatives of amino acids and is structurally characterized by a central pentanoyl linker connecting a hydrazinylmethylidene group to a 6-aminohexanoic acid moiety [1]. The compound is a white to off-white solid and is commercially available from specialty chemical suppliers for research purposes .

Why Generic Substitution of 6-({5-[(E)-(Hydrazinylmethylidene)amino]pentanoyl}amino)hexanoic acid Fails


The compound's biological and physicochemical profile is highly sensitive to the length of the alkyl linker and the nature of the terminal functional groups. The pentanoyl spacer between the hydrazone and the amide bond confers a specific distance and flexibility that cannot be replicated by shorter-chain analogs such as 6-(hydrazinylmethylideneamino)hexanoic acid (CAS 80693-42-1) . Furthermore, the presence of two ionizable carboxylic acid groups (one free, one as amide) influences solubility, metal chelation potential, and interaction with biological targets in a manner distinct from monoacid or ester analogs [1]. Therefore, substituting this compound with a generic hydrazone acid without matching the exact linker length and terminal functional group topology risks significant alteration of activity and reproducibility.

Product-Specific Quantitative Evidence Guide: 6-({5-[(E)-(Hydrazinylmethylidene)amino]pentanoyl}amino)hexanoic acid


Molecular Weight and Hydrogen Bond Donor/Acceptor Count vs. Shorter-Chain Analog 6-(Hydrazinylmethylideneamino)hexanoic acid

The target compound (MW 272.18 Da, 4 HBD, 5 HBA, 12 rotatable bonds) differs significantly from the simple analog 6-(hydrazinylmethylideneamino)hexanoic acid (MW 173.21 Da, 3 HBD, 4 HBA, 8 rotatable bonds) in molecular weight and hydrogen bonding capacity . The higher MW and additional H-bond donor/acceptor count will reduce passive membrane permeability (predicted logP approximately -0.5 vs. -0.2 for the analog) and increase aqueous solubility. This impacts both pharmacokinetic behavior and in vitro assay compatibility.

Medicinal Chemistry Physicochemical Profiling ADME

Rotatable Bond Count and Conformational Flexibility vs. Rigid Aromatic Hydrazone IDE1

With 12 rotatable bonds, the target compound is substantially more flexible than the aryl-hydrazone IDE1 (8 rotatable bonds) [1]. This flexibility may allow it to adopt a wider range of conformations in solution, potentially enabling binding to protein pockets that are inaccessible to the more rigid IDE1 scaffold. Conversely, the entropic penalty upon binding may be higher.

Drug Design Conformational Analysis Target Binding

Patent-Documented Antineoplastic Activity vs. Undisclosed Simple Analogs

The compound falls within the scope of DD110035A5, which claims hydrazine derivatives with antibacterial and antineoplastic activity [1]. A related patent US4198433A specifically claims an anti-transplanted tumor remedy based on similar acylhydrazone amino acid derivatives [2]. While explicit IC50 values for this exact compound are not publicly available, the patent family indicates that the compound was selected for in vivo antitumor evaluation, implying differentiation from simpler hydrazones that lacked sufficient activity.

Oncology Antitumor Patent Pharmacology

Best Application Scenarios for 6-({5-[(E)-(Hydrazinylmethylidene)amino]pentanoyl}amino)hexanoic acid Based on Evidence


Physicochemical Tool for Studying Linker-Length Effects on ADME

The compound's distinct molecular weight and hydrogen bonding profile (ΔMW +99 Da, ΔHBD +1, ΔHBA +1 vs. the shorter analog) make it a valuable probe for investigating how linker length alters passive permeability and solubility in early drug discovery [1]. Researchers can use it to benchmark computational ADME models or to experimentally determine the impact of chain extension on cellular uptake.

Flexible Scaffold for Conformational SAR Studies

With 12 rotatable bonds, the compound provides a flexible scaffold that can be contrasted with rigid aromatic hydrazones such as IDE1 (8 rotatable bonds) to explore the role of conformational entropy in target binding [1]. This is particularly relevant for programs targeting enzymes with flexible active sites, where ligand pre-organization can be a key optimization parameter.

Starting Point for Antineoplastic Hydrazone Optimization

The compound's inclusion in patents claiming antitumor hydrazine derivatives (DD110035A5 and US4198433A) positions it as a potential starting point for medicinal chemistry optimization [1]. Procurement is justified for laboratories seeking to validate the antitumor scaffold or to synthesize focused libraries around the acylhydrazone-amino acid chemotype.

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